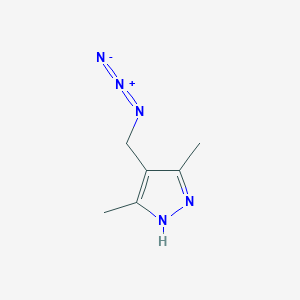

4-(azidomethyl)-3,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(azidomethyl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5/c1-4-6(3-8-11-7)5(2)10-9-4/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJYVKFDCPXADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituents, molecular properties, and applications:

Key Observations:

Azide Group Position and Reactivity :

- The azidomethyl derivative (C₆H₉N₅) exhibits faster cycloaddition kinetics compared to the azidoethyl analog (C₇H₁₂N₅) due to reduced steric hindrance and electronic effects .

- In contrast, the benzylsulfanyl derivative (C₁₂H₁₄N₂S) shows enhanced cytotoxicity when coordinated to Pt(II) or Pd(II), with the cyclohexylsulfanyl variant being threefold more active than benzylsulfanyl analogs .

Biological Activity :

- Pyrazole derivatives with azide groups are primarily used as synthetic intermediates (e.g., triazole formation), whereas sulfanyl-substituted pyrazoles demonstrate direct biological activity, such as apoptosis induction in leukemia cells .

Corrosion Inhibition :

- Compounds like 4-cinnamyl-3,5-dimethyl-1H-pyrazole (C₁₄H₁₆N₂) exhibit corrosion inhibition efficiencies of ~80% in acidic media, outperforming simpler pyrazoles due to extended π-conjugation and adsorption on metal surfaces .

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-pyrazole Core

The foundational step in preparing 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole is the synthesis of 3,5-dimethylpyrazole. A well-documented industrially viable method involves the condensation of methyl ethyl diketone with hydrazine hydrate in an alcohol or aqueous solvent system catalyzed by an acid such as glacial acetic acid. The reaction typically occurs under mild temperatures (0–120 °C), with optimal yields around 50 °C.

| Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Methyl ethyl diketone + Hydrazine hydrate | Water or alcohols (methanol, ethanol, etc.) | Glacial acetic acid | 30–100 (optimum 50) | ~3 hours | >90 | >99 (HPLC) |

- Process details : In a reactor, methyl ethyl diketone is combined with water and glacial acetic acid, followed by slow addition of hydrazine hydrate to maintain temperature below 50 °C. After completion, the mixture is cooled and the product isolated by centrifugation and vacuum drying.

This method is advantageous due to low cost, ease of operation, and absence of inorganic salt byproducts, making it suitable for scale-up.

Introduction of Azidomethyl Group at the 4-Position

The azidomethyl substitution at the 4-position of 3,5-dimethylpyrazole is typically achieved via a two-step functional group transformation:

Step 1: Formation of 4-(halomethyl)-3,5-dimethyl-1H-pyrazole

The 4-position of the pyrazole ring can be selectively functionalized by halomethylation, commonly using chloromethyl or bromomethyl reagents under controlled conditions. For example, chloromethylation can be carried out by reacting 3,5-dimethylpyrazole with formaldehyde and hydrochloric acid or other chloromethylating agents. This step yields 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.

Step 2: Azide substitution

The halomethyl derivative undergoes nucleophilic substitution with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction proceeds under mild heating (typically 50–80 °C) to afford this compound.

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halomethylation | Formaldehyde + HCl or chloromethylating agent | Aqueous or organic solvent | 0–50 | Several hours | Moderate to high | Selective 4-position substitution |

| Azide substitution | Sodium azide | DMF or DMSO | 50–80 | Few hours | High | Nucleophilic substitution |

This two-step approach is standard for introducing azidomethyl groups on heterocycles and is supported by general synthetic protocols for azide installation on pyrazole derivatives.

Alternative Synthetic Routes and Catalytic Methods

While direct azidomethylation is the most straightforward, alternative approaches involve:

One-pot modular synthesis : Some literature reports on pyrazole synthesis utilize one-pot reactions combining hydrazones and ketones or aldehydes with catalytic iodine or acid in ethanol and DMSO to generate substituted pyrazoles. Although these methods focus on diarylpyrazoles, adaptation to alkyl-substituted pyrazoles is plausible.

Use of hydrazinium salts and cyanoacetone derivatives : For related pyrazole derivatives, reaction of cyanoacetone or its salts with hydrazine or hydrazinium salts under reflux in toluene with water removal yields substituted pyrazoles such as 3-amino-5-methylpyrazole. This method underscores the versatility of hydrazine chemistry in pyrazole synthesis but is less directly applicable to azidomethyl substitution.

Summary Table of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for preparing 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole?

The compound is typically synthesized via multi-step reactions. A common approach involves substituting a halogenated precursor (e.g., 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole) with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours . For azide-containing intermediates, reactions with cyanoacetamides in tetrahydrofuran (THF) and t-BuOK can yield fused heterocycles like pyrazolo-triazolodiazepines, highlighting the azidomethyl group’s reactivity .

Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?

- NMR : and NMR confirm substituent positions and azide integration.

- FTIR : The azide stretch (~2100 cm) is critical for functional group identification .

- X-ray crystallography : Use SHELXL for refinement to resolve disorder, especially in the azidomethyl group, which may exhibit rotational flexibility .

Q. What are common derivatives of this compound, and how are they applied in research?

- Pd/Pt complexes : Sulfanyl-pyrazole ligands derived from 3,5-dimethylpyrazole show enhanced cytotoxicity in cancer cell lines (e.g., Jurkat, K562) .

- Heterocyclic fused systems : Reactions with cyanoacetamides yield triazolodiazepines, which are explored for antimicrobial activity .

Advanced Research Questions

Q. How does the azidomethyl group influence reactivity compared to halogen or alkyl substituents?

The azidomethyl group participates in click chemistry (e.g., Huisgen cycloaddition) and thermal decomposition to nitrenes, enabling C–H amination. In contrast, bromo or chloro analogs undergo nucleophilic substitution (e.g., with amines or thiols) but lack the azide’s versatility in bioorthogonal tagging . Computational studies (DFT) can compare transition states for substitution vs. cycloaddition pathways.

Q. What strategies mitigate thermal instability during synthesis or storage?

- Temperature control : Store at –20°C in inert atmospheres to prevent azide decomposition.

- Solvent selection : Avoid DMSO, which may catalyze unintended reactions. Use THF or acetonitrile for reactions .

- Stabilizers : Add radical inhibitors (e.g., BHT) during prolonged storage .

Q. How to resolve crystallographic disorder in X-ray structures of azidomethyl-substituted pyrazoles?

- Refinement tools : Use SHELXL’s PART and SUMP instructions to model disorder, assigning partial occupancy to overlapping azide conformers .

- Validation : Check ADDSYM in PLATON to avoid over-interpreting pseudosymmetry .

Q. How to analyze conflicting bioactivity data between this compound and its analogs?

- Substituent effects : Compare cytotoxicity of Pd complexes with sulfanyl vs. benzyl groups; cyclohexyl substituents enhance activity 3-fold in K562 cells .

- Metabolic stability : Assess azide reduction to amines in vitro (e.g., liver microsomes), which may alter pharmacological profiles compared to halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.